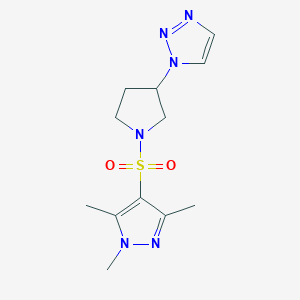
1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a multifaceted molecule that is part of a broader class of compounds featuring sulfonyl triazoles. These compounds are of significant interest due to their potential biological activities and their utility in various chemical synthesis processes.
Synthesis Analysis
The synthesis of related sulfonyl triazole compounds involves the generation of α-imino rhodium carbenoids from 1-sulfonyl 1,2,3-triazole, which can undergo a 3 + 2 cycloaddition with ketene silyl acetal to produce 3-pyrrolin-2-ones . Additionally, N-sulfonyl-1,2,3-triazoles can react with alkynes in the presence of a nickel(0)/phosphine catalyst to yield substituted pyrroles through a denitrogenative alkyne insertion reaction . These methods demonstrate the versatility of sulfonyl triazoles in synthesizing complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of sulfonyl triazoles is characterized by the presence of a triazole ring, which can be functionalized with various substituents. The triazole moiety can isomerize to an alpha-imino diazo species, which is a key intermediate in the synthesis of pyrroles and other heterocycles . The ability to regiocontrol the synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes further exemplifies the structural diversity that can be achieved with these compounds .
Chemical Reactions Analysis
Sulfonyl triazoles are reactive intermediates that can participate in a variety of chemical reactions. For instance, they can undergo transannulation with vinyl azides in a Rh/Ag binary metal catalyst system to produce pyrroles and 2H-pyrazines . Moreover, the Rh(II)-catalyzed denitrogenative coupling of different types of 1,2,3-triazoles can lead to the formation of 3-sulfonamido-1H-pyrroles . These reactions highlight the chemical reactivity of sulfonyl triazoles and their utility in constructing nitrogen-containing heterocycles.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related sulfonyl triazole compounds can be inferred. These compounds are likely to exhibit good functional group tolerance and high reaction efficiency, as evidenced by the broad substrate scope of the cyclization reactions involving N-sulfonyl-1,2,3-triazoles . The stability of the triazole ring and its derivatives, such as the 1,2,3-triazol-3-ium ylides, also suggests that these compounds may have robust chemical stability .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that novel sulfone-linked bis heterocycles, including those incorporating the pyrazole and triazole moieties, exhibit pronounced antimicrobial activity. Compounds synthesized from E-styrylsulfonylacetic acid methyl ester and tested against various microbes showed significant effectiveness, with certain derivatives displaying superior activity compared to others in their class (Padmavathi et al., 2008).
Synthesis and Chemical Properties
The regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes has been developed, showcasing the versatility of sulfonyl-triazole compounds. This methodology allows for the creation of a wide range of polysubstituted pyrroles, highlighting the compound's role in facilitating complex chemical reactions (Miura et al., 2013).
Biological Evaluation
Some derivatives of the compound have been explored for their potential as bioactive agents. For instance, research into sulfone linked bis heterocycles has included the examination of their cytotoxic activities, with specific focus on their antimicrobial properties and their effects on lung carcinoma cells, demonstrating the compound's potential in the development of new therapeutic agents (Muralikrishna et al., 2012).
Enzyme Inhibition
Another area of interest is the compound's role in enzyme inhibition, where derivatives have been assessed for their inhibitory effects against specific enzymes. This research provides insights into the compound's potential application in the development of enzyme inhibitors for therapeutic purposes (Jiang & Hansen, 2011).
Mechanism of Action
Target of Action
Without specific studies, it’s hard to identify the exact targets of this compound. Pyrazole derivatives have been known to interact with various enzymes and receptors in the body, including cyclooxygenase enzymes, pde4 enzymes, and gaba receptors .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrazole derivatives have been involved in various biochemical pathways related to inflammation, pain perception, and neurological signaling .
properties
IUPAC Name |
1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S/c1-9-12(10(2)16(3)14-9)21(19,20)17-6-4-11(8-17)18-7-5-13-15-18/h5,7,11H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMLKXVLOISCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide](/img/structure/B2527520.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid](/img/structure/B2527523.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)
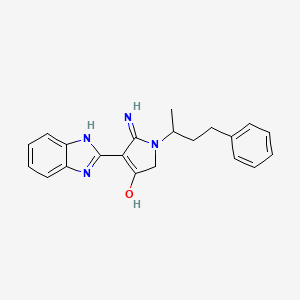
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)
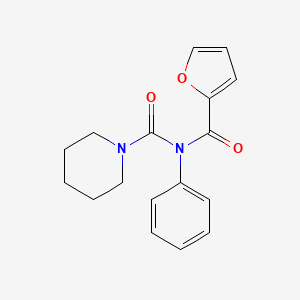
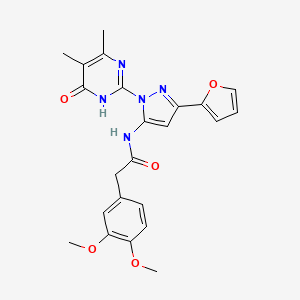
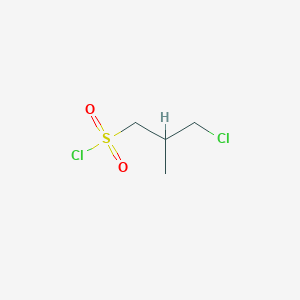
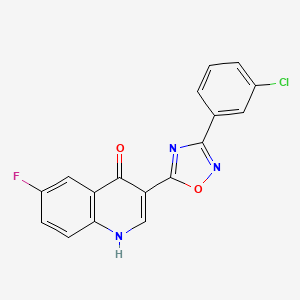
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527537.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)
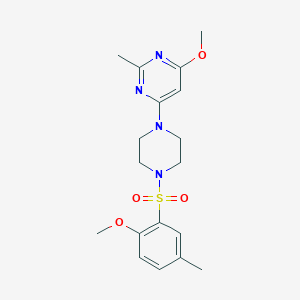
![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)